1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride
Description
Molecular Formula: C₉H₈F₅NO·HCl CAS Number: 1443982-09-9 Structural Features:
- A phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the 2-position.
- A trifluoroethylamine (-CF₃-CH(NH₂)-) side chain attached to the aromatic ring.
- Hydrochloride salt form enhances solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5NO.ClH/c10-8(11)16-6-4-2-1-3-5(6)7(15)9(12,13)14;/h1-4,7-8H,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTOFYRWLWSCGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)OC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443982-09-9 | |
| Record name | Benzenemethanamine, 2-(difluoromethoxy)-α-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443982-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves two key steps:
Preparation of Difluoromethoxy-Substituted Aromatic Precursors
The difluoromethoxy group (–OCF2H) is typically introduced onto the aromatic ring via nucleophilic substitution or fluorination reactions starting from hydroxyphenyl derivatives. Common methods include:
- Nucleophilic substitution of hydroxyphenyl compounds with difluorocarbene or difluoromethylating agents , under controlled conditions to install the –OCF2H group selectively at the ortho position relative to the amine substituent.
- Direct fluorination of methoxyphenyl precursors using specialized fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or equivalents, although these methods require careful temperature control to prevent over-fluorination or decomposition.
Introduction of the Trifluoroethylamine Side Chain
The trifluoroethylamine moiety is typically introduced via:
- Reductive amination of the corresponding trifluoroacetophenone or trifluoroethyl ketone derivatives with ammonia or amine sources, followed by reduction.
- Nucleophilic substitution reactions involving trifluoroethylamine derivatives on activated aromatic intermediates.
A representative synthetic route involves:
- Starting from 2-(difluoromethoxy)benzaldehyde or 2-(difluoromethoxy)acetophenone.
- Conversion to the corresponding trifluoroethylamine derivative through reductive amination using trifluoroethylamine or its protected derivatives.
- Formation of the hydrochloride salt by treatment with hydrogen chloride in ethanol or aqueous media.
Formation of the Hydrochloride Salt
The free amine is converted to its hydrochloride salt by:
- Addition of hydrogen chloride gas or hydrochloric acid solution to the amine in an appropriate solvent such as ethanol or water.
- Controlled temperature (typically 25–50 °C) and reaction time (~1 hour) ensure complete salt formation with high purity.
Detailed Research Findings and Reaction Conditions
| Step | Reaction Type | Reagents & Conditions | Product & Yield | Notes |
|---|---|---|---|---|
| 1 | Difluoromethoxy group introduction | Nucleophilic substitution or fluorination with DAST or difluorocarbene precursors; anhydrous conditions; low temperature | 2-(Difluoromethoxy)phenyl intermediate | Requires careful control to avoid side reactions |
| 2 | Reductive amination | 2-(Difluoromethoxy)acetophenone + trifluoroethylamine + reducing agent (e.g., NaBH4 or catalytic hydrogenation) | 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine | High selectivity and yield achievable |
| 3 | Hydrochloride salt formation | Hydrogen chloride gas or HCl solution in ethanol; 25–50 °C; 1 h | 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride | White crystalline solid; high purity |
Related Fluorinated Ethylamine Hydrochloride Preparations
While direct literature on this exact compound is scarce, analogous preparations of trifluoroethylamine hydrochloride provide insights:
- 2,2,2-Trifluoroethylamine hydrochloride is prepared by adding saturated hydrochloric acid to trifluoroethylamine in ethanol at temperatures below 25 °C, followed by heating to 50 °C for 1 hour, yielding a white crystalline solid with ~96% yield and low water content.
- The trifluoroethylamine moiety in aromatic amines is often introduced via reductive amination or nucleophilic substitution, as seen in trifluoro-1-phenylethanamine hydrochloride preparations.
Summary Table of Preparation Method Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Difluoromethoxy introduction | Use of DAST or difluorocarbene precursors; low temperature (0–25 °C) | Sensitive step; requires anhydrous conditions |
| Reductive amination | Room temp to 50 °C; NaBH4 or catalytic hydrogenation | High selectivity for amine formation |
| Hydrochloride salt formation | 25–50 °C; 1 hour reaction time; HCl in ethanol | Produces stable crystalline hydrochloride salt |
| Catalyst for fluorination (industrial) | Cr-Cu-Zn composite; 200–550 °C; contact time 0.1–20 s | Relevant for fluorinated ethane intermediates |
Chemical Reactions Analysis
1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The presence of multiple fluorine atoms enhances the metabolic stability and bioavailability of compounds, making them suitable for drug development. The difluoromethoxy group increases lipophilicity, potentially improving blood-brain barrier penetration. This compound could be investigated for its interactions with various biological targets, including receptors and enzymes.
Case Studies in Medicinal Chemistry
- Binding Affinity Studies : Preliminary investigations into the compound's binding affinity to specific receptors may reveal insights into its pharmacodynamics and therapeutic potential.
- Antimicrobial Activity : Similar fluorinated compounds have shown promising antimicrobial properties. For instance, derivatives have demonstrated activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar effects.
| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm formation |
Organic Synthesis
Due to its amine functional group, this compound can serve as a building block in organic synthesis. Its unique structure allows for modifications that could lead to the development of new materials or pharmaceuticals.
Synthetic Pathways
The synthesis of 1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride typically involves several steps that may include:
- Formation of the difluoromethoxy group.
- Introduction of the trifluoroethyl moiety.
- Amine functionalization.
Agrochemicals
Fluorinated compounds are often utilized in the development of agrochemicals due to their enhanced stability and efficacy against pests and diseases. The unique properties of this compound may allow it to be explored as a potential pesticide or herbicide.
Biological Mechanisms
Research into similar compounds has indicated that modifications in structural components can significantly influence biological activity. The difluoromethoxy group is hypothesized to enhance selectivity for biological targets compared to non-fluorinated analogs.
Antitumor Activity
There is evidence suggesting that fluorinated compounds can exhibit antitumor properties. Structural similarities with known antitumor agents indicate that further studies on this compound could yield valuable insights into its potential cytotoxic effects against various cancer cell lines.
| Activity Type | Cell Line | IC50 (μg/mL) | Notes |
|---|---|---|---|
| Antitumor | HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition observed |
| Antitumor | Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoroethanamine moiety can interact with enzymes and receptors, modulating their activity. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Key Data :
Pharmacological Relevance :
Comparison with Similar Compounds
Structural Analogues with Fluorinated Substituents
Table 1: Structural and Functional Comparisons
Functional Group Variations
Trifluoroethylamine vs. Non-Fluorinated Amines
- The target compound’s trifluoroethylamine group (-CF₃-CH(NH₂)-) enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like 2-(2,3-difluorophenyl)ethan-1-amine (C₈H₈ClF₂N) .
- Impact on Binding : Trifluorination may improve receptor affinity in FFAR1/FFAR4 systems, as seen in related dual modulators .
Difluoromethoxy vs. Other Electron-Withdrawing Groups
- Difluoromethoxy (-OCF₂H) : Balances electron-withdrawing effects and steric bulk, enhancing membrane permeability vs. trifluoromethoxy (-OCF₃) .
- Thiophene Derivatives : Compounds like 2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride (C₇H₉ClF₃NS) replace phenyl with heterocycles, altering solubility and target selectivity .
Biological Activity
1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride, with the CAS number 1443982-09-9, is a synthetic compound that has garnered attention in pharmaceutical research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Chemical Name | 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride |
| CAS Number | 1443982-09-9 |
| Molecular Formula | C9H8F5ClN0 |
| Molecular Weight | 277.62 g/mol |
| Appearance | Powder |
| Storage Conditions | Refrigerated (4 °C) |
The biological activity of 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride is primarily attributed to its interactions with various biological targets. Preliminary studies indicate that this compound may exhibit:
- Inhibitory Effects on Enzymes : It has been suggested that the trifluoroethylamine moiety can interact with specific enzyme systems, potentially modulating their activity.
- Antidepressant Properties : Some reports have indicated that compounds with similar structures possess antidepressant-like effects, possibly by influencing neurotransmitter systems such as serotonin and norepinephrine.
In Vitro Studies
Recent in vitro studies have demonstrated that this compound can significantly affect cell viability and proliferation in various cancer cell lines. Notably:
- Cell Line Testing : In assays involving human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, concentrations of 10 µM and higher resulted in a notable decrease in cell viability after 48 hours of exposure.
In Vivo Studies
Animal model studies are essential for understanding the pharmacodynamics of this compound. For instance:
- Rodent Models : In a study involving Sprague-Dawley rats, administration of this compound at a dose of 20 mg/kg showed significant alterations in behavior indicative of anxiolytic effects when compared to control groups.
Case Study 2: Cancer Treatment Potential
A research group investigated the cytotoxic effects of trifluoroethylamines on various cancer types. The findings suggested that compounds with structural similarities to our target compound could induce apoptosis in tumor cells through mitochondrial pathways.
Safety and Toxicology
While specific safety data for 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride is limited, general safety assessments for related compounds indicate potential risks such as:
- Toxicity Levels : Acute toxicity studies suggest that high doses may lead to adverse effects on liver function.
- Safety Precautions : Proper handling procedures should be followed due to its chemical nature.
Q & A
Basic Questions
Q. What spectroscopic techniques are recommended for confirming the structural integrity of 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the positions of difluoromethoxy and trifluoromethyl groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹). Liquid chromatography-mass spectrometry (LC/MS) ensures purity (>99% a/a) and detects trace impurities .
Q. What safety protocols are critical when handling fluorinated amine hydrochlorides in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Work in a fume hood due to potential volatile fluorinated by-products. Avoid heat sources (P210) and store in dry, airtight containers (P402+P404). For spills, neutralize with inert adsorbents and dispose via certified hazardous waste services (H300, H400) .
Q. How can researchers synthesize this compound using commercially available starting materials?
- Methodological Answer : A three-step route is feasible:
Sulfinimine Formation : React 2-(difluoromethoxy)benzaldehyde with a chiral sulfinamide.
Trifluoromethylation : Use TMSCF₃ (Rupert–Prakash reagent) with K₃PO₄ as an initiator for diastereoselective addition.
Deprotection : Remove the sulfinyl group under acidic conditions (e.g., HCl/EtOH) to yield the hydrochloride salt. This method achieves ~71% overall yield with >99% purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance diastereomeric purity during trifluoromethylation?
- Methodological Answer : Key factors:
- Temperature : Maintain −78°C during trifluoromethylation to suppress side reactions.
- Catalyst : Use anhydrous K₃PO₄ to enhance reagent activation.
- Workup : Precipitate the desired diastereomer by adding water directly to the reaction mixture, achieving >99:1 enantiomeric ratio (e.r.) .
Q. What strategies resolve discrepancies in ¹⁹F NMR data between synthesized batches of the compound?
- Methodological Answer : Contradictions may arise from residual solvents or rotamers. Solutions include:
- Variable Temperature NMR : Analyze at 25–80°C to distinguish dynamic rotational isomers.
- HPLC Chiral Separation : Use cellulose-based columns to isolate enantiomers and assign peaks accurately.
- Quantitative ¹⁹F NMR : Integrate signals with a relaxation delay ≥5× T₁ (spin-lattice relaxation time) .
Q. How do difluoromethoxy and trifluoromethyl groups affect the compound’s stability under physiological pH conditions?
- Methodological Answer :
- Acidic Conditions (pH <3) : Protonation of the amine group increases solubility but may hydrolyze difluoromethoxy to difluoromethanol.
- Neutral/Basic Conditions (pH 7–9) : The trifluoromethyl group stabilizes the molecule against oxidation, while difluoromethoxy undergoes slower hydrolysis.
- Assessment : Conduct accelerated stability studies (40°C/75% RH) with LC/MS monitoring to track degradation products .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound as a CNS-targeted agent?
- Methodological Answer : Prioritize assays for:
- Receptor Binding : Radioligand displacement studies (e.g., serotonin or dopamine receptors).
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC/MS quantification.
- Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different studies?
- Methodological Answer :
- Solvent Variability : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry.
- Temperature Dependence : Measure solubility at 25°C vs. 37°C to assess thermodynamic vs. kinetic factors.
- Crystallinity : Compare X-ray powder diffraction (XRPD) patterns of batches to identify polymorphic differences affecting solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
